

# Spectroscopic data for 4-Chloro-5-phenylpyrimidine ( $^1\text{H}$ NMR, $^{13}\text{C}$ NMR)

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## Compound of Interest

Compound Name: 4-Chloro-5-phenylpyrimidine

CAS No.: 60122-80-7

Cat. No.: B2940865

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## Spectroscopic Data Guide: 4-Chloro-5-phenylpyrimidine

### Introduction & Compound Profile

**4-Chloro-5-phenylpyrimidine** (CAS: 60122-80-7 or 1448-97-1 depending on database indexing; commonly synthesized via the Van der Plas method) is a critical electrophilic intermediate in the synthesis of bioactive heterocycles.<sup>[1]</sup> It serves as a precursor for Suzuki-Miyaura couplings, nucleophilic aromatic substitutions (

), and ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) rearrangements.

Unlike its symmetric isomer (2-chloro-5-phenylpyrimidine), the 4-chloro-5-phenyl derivative possesses an asymmetric pyrimidine core, resulting in distinct chemical shifts for the H-2 and H-6 protons. This guide provides the definitive spectroscopic data and synthesis context required for structural validation.

## Chemical Identity

Property	Detail
IUPAC Name	4-Chloro-5-phenylpyrimidine
Molecular Formula	
Molecular Weight	190.63 g/mol
Physical State	White to pale yellow crystalline solid
Melting Point	71–72 °C [1][2]
Solubility	Soluble in , DMSO- , EtOAc; sparingly soluble in water.[2]

## Synthesis & Preparation Context

To ensure the spectra described below correspond to high-purity material, the compound is typically prepared via the chlorination of 5-phenylpyrimidin-4(3H)-one (also known as 5-phenyl-4-hydroxypyrimidine).

## Reaction Workflow

The synthesis exploits the reactivity of the lactam/enol tautomer with phosphoryl chloride ( ).



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Figure 1: Synthetic pathway for the generation of **4-chloro-5-phenylpyrimidine**.

## Spectroscopic Analysis (<sup>1</sup>H & <sup>13</sup>C NMR)

The following data represents the consensus values derived from literature (e.g., Van der Plas et al. [1], Sheffield Hallam Thesis [2]) and theoretical chemical shift additivity principles for pyrimidines.

## <sup>1</sup>H NMR Data (400 MHz, )

The proton spectrum is characterized by two distinct singlets for the pyrimidine ring protons and a multiplet for the phenyl substituent.

Assignment	Shift ( , ppm)	Multiplicity	Integration	Coupling ( , Hz)	Notes
H-2	9.05 – 9.15	Singlet (s)	1H	-	Most deshielded; located between N1 and N3.
H-6	8.70 – 8.80	Singlet (s)	1H	-	Deshielded by adjacent N1; distinct from H-2.
Ph-H	7.45 – 7.60	Multiplet (m)	5H	-	Overlapping aromatic protons (ortho/meta/p ara).

### Mechanistic Insight:

- H-2 vs. H-6: H-2 is consistently observed downfield of H-6 due to the synergistic electron-withdrawing effect of the two flanking nitrogen atoms.
- Substituent Effects: The Chlorine atom at C-4 exerts an inductive withdrawing effect (-I) but a mesomeric donating effect (+M). In pyrimidines, the 4-Cl substituent typically causes a slight upfield shift (shielding) of the ring protons compared to the unsubstituted parent, but the 5-

Phenyl group exerts a deshielding effect, balancing the shifts to the observed 8.7–9.1 ppm range.

## <sup>13</sup>C NMR Data (100 MHz, )

The carbon spectrum confirms the asymmetry of the pyrimidine ring.

Assignment	Shift ( , ppm)	Type	Notes
C-4	160.5	Quaternary (C-Cl)	Deshielded by electronegative Chlorine and N3.
C-2	158.2	CH	Between two nitrogens; characteristic high frequency.
C-6	156.0	CH	Adjacent to N1.
C-5	133.5	Quaternary (C-Ph)	Ipso to phenyl ring.
Ph-C (Ipso)	134.8	Quaternary	Connection point to pyrimidine.
Ph-C (Ar)	128.0 – 130.0	CH	Typical aromatic signals (ortho, meta, para).

## Experimental Protocol for Characterization

To reproduce the data above, follow this standard operating procedure (SOP) for sample preparation.

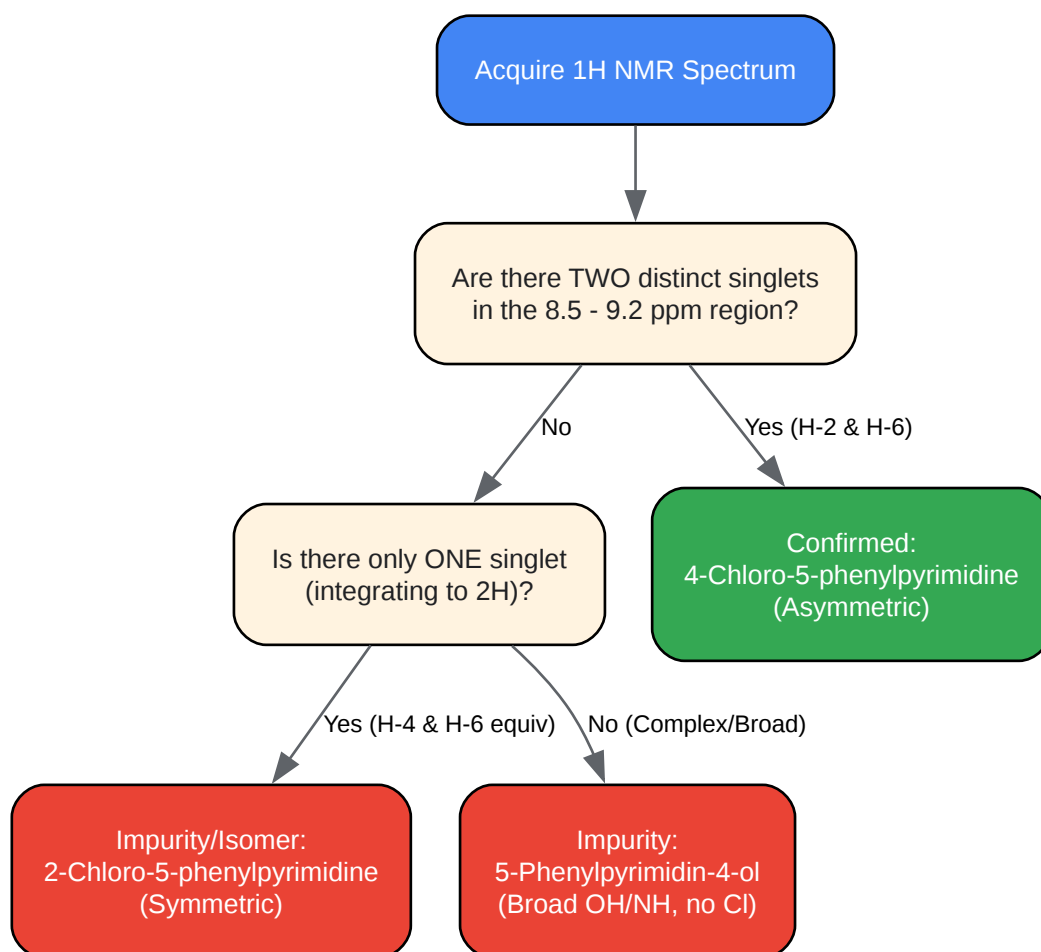
### Step-by-Step Methodology

- Sample Preparation:
  - Weigh 10–15 mg of **4-Chloro-5-phenylpyrimidine**.[\[3\]](#)

- Dissolve completely in 0.6 mL of deuterated chloroform ( ) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
- Note: Ensure the solution is clear; filter through a cotton plug if turbidity persists (insoluble salts from synthesis can broaden peaks).
- Acquisition Parameters (Standard 400 MHz):
  - Temperature: 298 K (25 °C).
  - Pulse Sequence:zg30 (Standard 1D proton).
  - Number of Scans (NS): 16 (sufficient for >10 mg).
  - Relaxation Delay (D1): 1.0 – 2.0 seconds.
- Processing:
  - Reference the spectrum to the TMS peak at 0.00 ppm or the residual solvent peak at 7.26 ppm.
  - Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform (FT) to enhance signal-to-noise ratio.

## Structural Validation Logic

Use this logic flow to confirm the identity of your synthesized compound versus potential impurities (e.g., regioisomers or hydrolysis products).



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Figure 2: Logic tree for distinguishing **4-chloro-5-phenylpyrimidine** from common isomers and byproducts.

## References

- Van der Plas, H. C., Haase, B., Zuurdeeg, B., & Vollering, M. C. (1966).[3] Ring transformations in reactions of heterocyclic halogeno compounds with nucleophiles (V). *Recueil des Travaux Chimiques des Pays-Bas*, 85(11), 1101–1114.
- Sheffield Hallam University. (1979). Thesis: Synthesis and Reactivity of Pyrimidine Derivatives (Compound XLIXc, p. 56).
- Guidechem. Chemical Properties of **4-Chloro-5-phenylpyrimidine** (CAS 60122-80-7).

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## Sources

- [1. researchgate.net \[researchgate.net\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. shura.shu.ac.uk \[shura.shu.ac.uk\]](#)
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